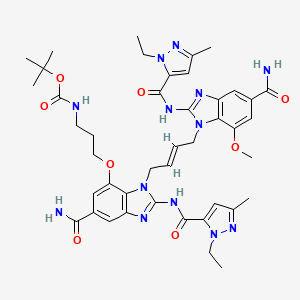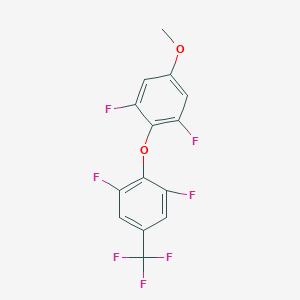![molecular formula C48H50N2O4P2 B14080984 2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)
2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[77205,17013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine is a complex organic compound with a unique structure characterized by multiple phenylethyl groups and a tetracyclic framework
Preparation Methods
The synthesis of 2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine involves multiple steps, including the formation of the tetracyclic core and the introduction of the phenylethyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenylethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl groups and the tetracyclic core play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its application.
Comparison with Similar Compounds
Compared to other similar compounds, 2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine stands out due to its unique tetracyclic structure and the presence of multiple phenylethyl groups. Similar compounds include:
N,N,N’,N’-Tetramethylethylenediamine (TEMED): Used in similar applications but lacks the complex tetracyclic structure.
O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: Used in peptide synthesis but has a different functional group arrangement.
N,N,N’,N’-Tetraethyldiethylenetriamine: Another ligand with different structural features.
Properties
Molecular Formula |
C48H50N2O4P2 |
|---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine |
InChI |
InChI=1S/C48H50N2O4P2/c1-31-29-32(2)46-43-44-47(53-55(51-45(31)43)49(35(5)39-21-13-9-14-22-39)36(6)40-23-15-10-16-24-40)33(3)30-34(4)48(44)54-56(52-46)50(37(7)41-25-17-11-18-26-41)38(8)42-27-19-12-20-28-42/h9-30,35-38H,1-8H3/t35-,36-,37-,38+,55?,56?/m0/s1 |
InChI Key |
SAYZSNVOOLPGTN-KLHRNDSOSA-N |
Isomeric SMILES |
CC1=CC(=C2C3=C1OP(OC4=C3C(=C(C=C4C)C)OP(O2)N([C@@H](C)C5=CC=CC=C5)[C@@H](C)C6=CC=CC=C6)N([C@H](C)C7=CC=CC=C7)[C@@H](C)C8=CC=CC=C8)C |
Canonical SMILES |
CC1=CC(=C2C3=C1OP(OC4=C3C(=C(C=C4C)C)OP(O2)N(C(C)C5=CC=CC=C5)C(C)C6=CC=CC=C6)N(C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


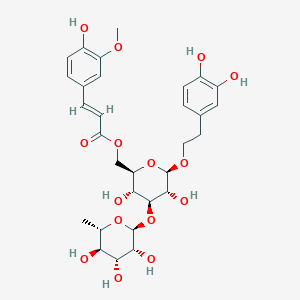
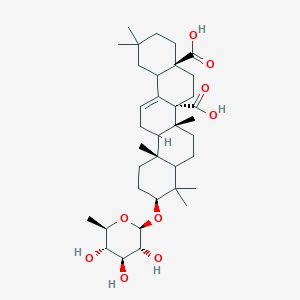
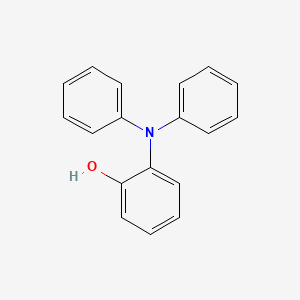
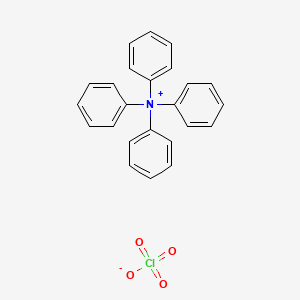

![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)
![5-Benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B14080943.png)
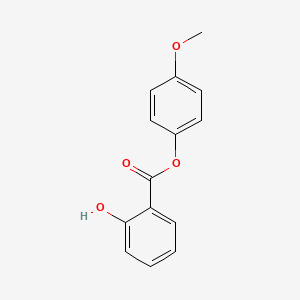
![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)
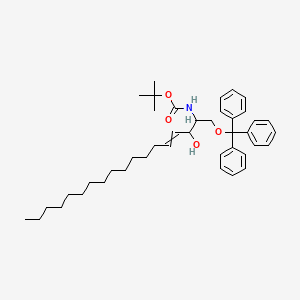
![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)
